2-(4-Methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol is a heterocyclic compound that belongs to the thiazole and pyridine families. This compound is characterized by the presence of a thiazole ring fused with a pyridine structure, along with a methoxyphenylamino substituent. Its molecular formula is C13H11N3O3S, and it has a molecular weight of approximately 289.31 g/mol . The compound is notable for its potential biological activities and has been studied for its applications in medicinal chemistry.
The compound is classified as a thiazolo[4,5-b]pyridine derivative. It has been synthesized and characterized in various studies focusing on its pharmacological properties, particularly as an inhibitor of certain kinases involved in human diseases such as cancer and neurodegenerative disorders . The source of this compound can be traced to synthetic methodologies that utilize various organic reactions to construct the thiazole and pyridine frameworks.
The synthesis of 2-(4-methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol typically involves several key steps:
The synthetic routes may vary based on the specific conditions employed, such as temperature, solvents, and catalysts. For example, microwave-assisted synthesis techniques have been reported to enhance yields and reduce reaction times in synthesizing similar compounds .
The molecular structure of 2-(4-methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol features:
The compound's structural data includes:
2-(4-Methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol can participate in various chemical reactions typical of heterocycles:
Reactions involving this compound often require careful control of conditions to optimize yield and selectivity. For instance, using specific catalysts or solvents can significantly influence the reaction pathway and product distribution.
The mechanism of action for compounds like 2-(4-methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol often involves interaction with biological targets such as kinases. These interactions can inhibit kinase activity by competing with ATP binding sites or altering kinase conformation.
Studies have indicated that derivatives of thiazolo[4,5-b]pyridines exhibit selective inhibition against certain kinases involved in critical signaling pathways related to cancer progression and neurodegenerative diseases .
Relevant data indicates that these properties contribute to its potential applications in medicinal chemistry.
2-(4-Methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol has shown promise in several scientific applications:
Thiazolo[4,5-b]pyridine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a fusion between thiazole and pyridine rings. This framework exhibits distinctive electronic properties due to the electron-rich sulfur atom and electron-deficient pyridine nitrogen, creating an amphoteric system capable of diverse non-covalent interactions. The planar structure facilitates π-stacking with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors. When substituted at the 2-position with a 4-methoxyphenylamino group and at the 5,7-positions with hydroxyl groups—as in 2-(4-Methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol—the molecule gains enhanced hydrogen-bonding capacity (three donors and six acceptors) and polarized regions critical for target binding [5] [9]. The methoxy group contributes to hydrophobic interactions and modulates electronic density, while the hydroxyl groups enable metal coordination and acid-base reactivity. These features collectively enhance the compound’s potential as a kinase inhibitor scaffold [2] [4].
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₁N₃O₃S | Balanced molecular weight (289.31 g/mol) for drug-likeness |
Hydrogen Bond Donors | 3 (2xOH, 1xNH) | Enhanced target binding via H-bonding |
Hydrogen Bond Acceptors | 6 | Versatile interactions with biological targets |
XLogP3 | 1.9 | Moderate lipophilicity for membrane permeability |
Topological Polar Surface Area | 89.9 Ų | Favorable for cellular uptake and bioavailability |
Solubility (Experimental) | 21.6 μg/mL | Limited aqueous solubility, may require formulation optimization |
The exploration of thiazolo[4,5-b]pyridines evolved from early synthetic efforts in the 1960s to targeted pharmacophore development in the 21st century. Initial studies focused on annulation strategies, such as pyridine ring formation onto pre-functionalized thiazoles, to access the core scaffold [1] [7]. By the 2010s, research pivoted toward kinase inhibition, leveraging the scaffold’s resemblance to purine nucleotides. Notable milestones include:
Table 2: Evolution of Key Thiazolo[4,5-b]pyridine Pharmacophores
Application | Structural Feature | Biological Target | Key Advancement |
---|---|---|---|
Oncology (c-KIT) | 6-Position aryl/heteroaryl substitutions | c-KIT V560G/D816V double mutant | 8-fold higher potency vs. imatinib (IC₅₀ = 4.77 μM) [4] |
Oncology (EGFR) | Sulfonamide hybrids | EGFR-TK resistance mutations | GI₅₀ = 0.58 μM against HCC827 cells [2] |
Agriculture (Herbicides) | 2,3-Dihydro reduction + phenyl side chains | Acyl-ACP thioesterase | Preemergence grass weed control in crops |
The pharmacological profile of thiazolo[4,5-b]pyridines is profoundly influenced by amino and hydroxyl substituents. In 2-(4-Methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol, these groups confer specific bioactivity:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0